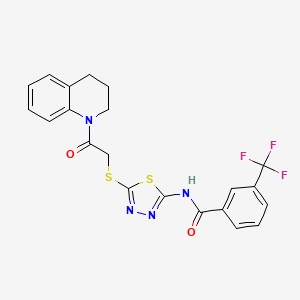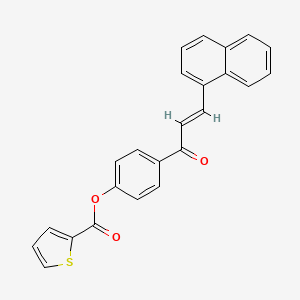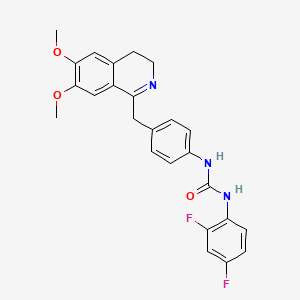
tert-Butyl N-(3,5-difluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3,5-difluorophenyl)carbamate: is an organic compound with the molecular formula C11H13F2NO2. It is a derivative of carbamate, where the carbamate group is attached to a tert-butyl group and a 3,5-difluorophenyl group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate typically involves the reaction of 3,5-difluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3,5-difluorophenyl)carbamate can undergo nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like 1,4-dioxane are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(3,5-difluorophenyl)carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-Butyl N-(3,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl (4-chloro-3,5-difluorophenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Comparison: tert-Butyl N-(3,5-difluorophenyl)carbamate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. Compared to tert-Butyl carbamate, the difluorophenyl derivative has enhanced stability and specific reactivity patterns. The chloro and bromo derivatives have different electronic and steric properties, which can affect their chemical behavior and applications .
Propriétés
IUPAC Name |
tert-butyl N-(3,5-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSNOLRXRLZOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)
![3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2862600.png)
![5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2862602.png)
![N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862605.png)
![5-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2862606.png)
![4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2862607.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid](/img/structure/B2862609.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B2862610.png)

![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)
![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)



